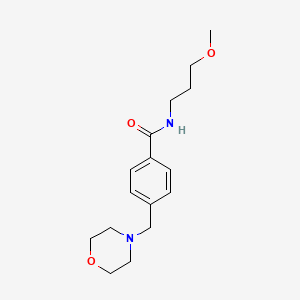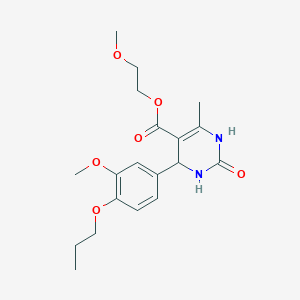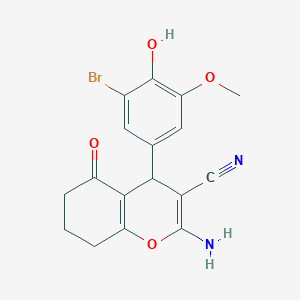
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. MPMB is a benzamide derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, ion channels, and neurotransmitter release. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to increase the activity of the sigma-1 receptor, leading to the modulation of these cellular processes.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to have unique biochemical and physiological effects. In vitro studies have shown that N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide can increase the release of acetylcholine and dopamine, two neurotransmitters involved in the regulation of mood and behavior. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have potential neuroprotective effects, protecting neurons from oxidative stress and cell death.
実験室実験の利点と制限
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments, including its high purity and yield. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide is also relatively stable and can be stored for long periods of time. However, one limitation of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide is its high cost, which may limit its use in certain research studies.
将来の方向性
There are several future directions for research involving N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide. One area of research is the development of more selective sigma-1 receptor ligands with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic effects of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide for the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide and its potential interactions with other cellular processes.
合成法
The synthesis of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been achieved through various methods, including the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 3-methoxypropylamine in the presence of a catalyst. Another method involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 3-methoxypropionitrile in the presence of a reducing agent. Both methods have been shown to yield N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide with high purity and yield.
科学的研究の応用
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been used in various scientific research studies, including its potential use as a pharmacological tool for the treatment of neurological disorders. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, ion channels, and neurotransmitter release. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have potential antipsychotic and antidepressant effects.
特性
IUPAC Name |
N-(3-methoxypropyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-10-2-7-17-16(19)15-5-3-14(4-6-15)13-18-8-11-21-12-9-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXOFEYDVRUJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-4-(morpholin-4-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5059745.png)
![[2-(2-fluorophenyl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B5059758.png)
![N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059760.png)
![1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059763.png)

![methyl 4-{[3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5059778.png)
![N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea)](/img/structure/B5059786.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-mesitylacetamide](/img/structure/B5059788.png)
![N-({4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5059791.png)

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenylacetamide](/img/structure/B5059812.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5059828.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5059837.png)
![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)